2-(Methylethylamino)ethanethiol
Description
2-(Methylethylamino)ethanethiol belongs to the class of 2-(alkyl/dialkylamino)ethanethiols, characterized by an ethanethiol backbone substituted with amino groups bearing alkyl chains. These compounds are pivotal in organic synthesis, pharmaceuticals, and analytical chemistry due to their nucleophilic thiol (-SH) and amino (-NH) functionalities. While systematic naming conventions often lead to multiple valid descriptors for a single compound (e.g., ethanolamine variants in ), the structural nuances of 2-(alkylamino)ethanethiols dictate their physicochemical and biological behaviors . This article focuses on comparing this compound with structurally analogous compounds, emphasizing molecular properties, reactivity, and applications.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHGEURGNDMPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63210-55-9 | |
| Record name | 2-[ethyl(methyl)amino]ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(Methylethylamino)ethanethiol can be achieved through various synthetic routes. One common method involves the reaction of an alkyl halide with a hydrosulfide anion, resulting in the formation of the thiol compound . Another method includes the use of thiourea with an alkyl halide, which also yields the desired thiol . Industrial production methods often involve the use of commercially available reagents and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(Methylethylamino)ethanethiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, thiols can be converted to disulfides, which are compounds containing an -S-S- linkage . Reduction reactions can reverse this process, converting disulfides back to thiols. Substitution reactions involving thiols often use reagents such as alkyl halides, resulting in the formation of thioethers . Common reagents and conditions used in these reactions include sodium hydrosulfide, alkyl halides, and mild acidic or basic conditions . Major products formed from these reactions include disulfides, thioethers, and various substituted thiols.
Scientific Research Applications
In chemistry, it is used for the deprotection of aromatic methyl ethers, offering an odorless workup due to the easy extraction of the reagent and byproduct into the aqueous phase. In biology and medicine, it serves as a potent inhibitor of glutamine synthetase, making it valuable for studying the enzyme’s role in various biological processes. Additionally, it has been explored for its potential in creating supported molecular traps for heavy metal uptake in aqueous solutions, which is relevant for environmental applications. In the energy sector, it has shown promise in extractive desulfurization processes for removing sulfur compounds from natural gasoline.
Mechanism of Action
The mechanism of action of 2-(Methylethylamino)ethanethiol involves its inhibition of glutamine synthetase. This enzyme catalyzes the conversion of glutamate to glutamine, a crucial step in nitrogen metabolism. By inhibiting this enzyme, the compound disrupts the production of glutamine, leading to various downstream effects on cellular metabolism and function. The molecular targets and pathways involved include the binding of the compound to the active site of glutamine synthetase, preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Solubility
- pH Dependence: Protonation of the amino group enhances water solubility. For example, 2-(butylamino)ethanethiol shows pH-dependent solubility, with increased solubility in acidic media due to ammonium ion formation .
- Alkyl Chain Effects : Longer or branched alkyl chains (e.g., diisopropyl) reduce water solubility, favoring organic solvents. DMAET (dimethyl) is more water-soluble than DEAET (diethyl) due to shorter alkyl chains .
Infrared (IR) Spectroscopy
Mid-IR absorptivity coefficients vary with alkyl substitution. For instance, 2-(diisopropylamino)ethanethiol exhibits distinct C-H stretching (2800–3000 cm⁻¹) and S-H vibrations (2550 cm⁻¹), useful in spectroscopic identification .
Nucleophilicity
- Thiol Group: All analogs participate in thiol-specific reactions (e.g., disulfide bond formation, Michael additions). 2-(Butylamino)ethanethiol acts as a nucleophile in organic synthesis, modifying electrophilic centers in drug intermediates .
- Amino Group: WR-1065’s primary amine enables catalytic inhibition of DNA topoisomerase II, contributing to its radioprotective effects in clinical settings .
Analytical Chemistry
- Derivatization : DMAET and DEAET react with o-phthaldialdehyde to form isoindole derivatives, enabling electrochemical detection in microchip capillary electrophoresis (detection limits: 5–8 µM) .
- Chemical Standards: Unsymmetrical 2-(dialkylamino)ethanethiols serve as standards for monitoring chemical warfare agent degradation .
Pharmaceutical Relevance
- 2-(Diisopropylamino)ethanethiol: Used in nerve agent detoxification studies due to its affinity for organophosphate-binding enzymes .
Environmental Monitoring
- DEAET and DMAET : Detectable in tap and river water at micromolar levels via on-chip derivatization, highlighting their role in environmental security .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
